TRPM5 Agonist Potency and Selectivity: Benzo[d]isothiazole-5-carbonitrile-Based Derivative (Compound 64) Demonstrates Nanomolar Activity with >100‑Fold Selectivity
The 5‑carbonitrile‑substituted benzo[d]isothiazole core was essential to the optimization of potent and selective TRPM5 agonists [1]. The optimized derivative Compound 64 achieved nanomolar potency (EC₅₀ in the low nM range) and demonstrated >100‑fold selectivity versus related cation channels (TRPM4, TRPV1, TRPA1). In contrast, the 4‑carbonitrile regioisomer was not reported to exhibit comparable TRPM5 agonism; the SAR study explicitly identified the 5‑cyano substitution as critical for achieving both potency and selectivity.
| Evidence Dimension | TRPM5 Agonist Potency (EC₅₀) and Selectivity Fold |
|---|---|
| Target Compound Data | Compound 64 (benzo[d]isothiazole-5-carbonitrile derivative): nanomolar EC₅₀; >100‑fold selective vs. TRPM4, TRPV1, TRPA1 |
| Comparator Or Baseline | Benzo[d]isothiazole-4-carbonitrile derivatives: not reported as TRPM5 agonists; alternative TRPM5 agonist scaffolds (e.g., tetrahydroisoquinoline-6-carbonitrile) exhibited lower potency or inferior selectivity |
| Quantified Difference | >100‑fold selectivity (target derivative); activity for 4‑carbonitrile regioisomer not demonstrated in this class |
| Conditions | Fluorescence-based Ca²⁺ flux assays in HEK293 cells expressing human TRPM5 and related channels; in vivo mouse motility assay at 100 mg/kg |
Why This Matters
For TRPM5‑targeted gastrointestinal prokinetic research, the 5‑carbonitrile regioisomer is the validated starting point, and substitution with 4‑carbonitrile or non‑carbonitrile analogs risks loss of potency and selectivity.
- [1] Barilli, A. et al. J. Med. Chem. 2021, 64, 5931–5955. From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human TRPM5. View Source
